5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine
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Overview
Description
5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C17H18ClNO It is a derivative of dibenzazepine, a class of compounds known for their diverse pharmacological activities
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research
Biochemical Pathways
As a compound used in proteomics research , it could potentially influence various biochemical pathways depending on the proteins it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine typically involves the reaction of iminodibenzyl with 1-bromo-3-chloropropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine
- 5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine
Uniqueness
5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine is unique due to the presence of the hydroxy group, which can influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Properties
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-10-3-11-19-16-5-2-1-4-13(16)6-7-14-12-15(20)8-9-17(14)19/h1-2,4-5,8-9,12,20H,3,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCKEJUUFQONEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C3=CC=CC=C31)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675757 |
Source
|
Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-21-5 |
Source
|
Record name | 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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